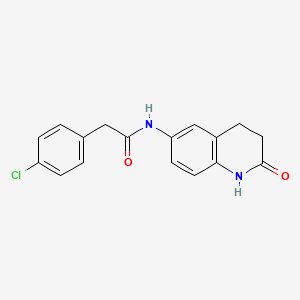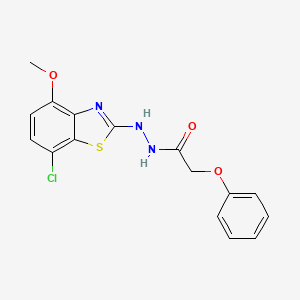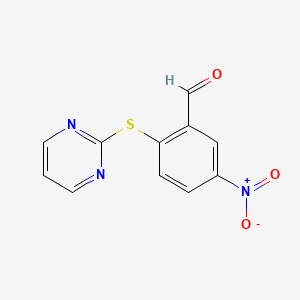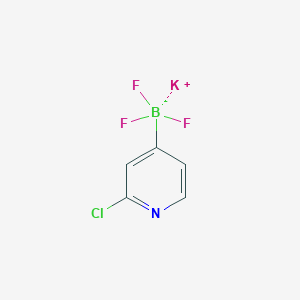![molecular formula C18H19N5O2 B2896262 3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-30-0](/img/structure/B2896262.png)
3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and multiple methyl groups that enhance its chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a tetramethyl-substituted purine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of high-purity this compound on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Halogenation and alkylation are common types of substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.
科学的研究の応用
3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific biological context and the target molecules.
類似化合物との比較
1,3-dimethyl-2-imidazolidinone: A structurally similar compound with different functional groups.
2,4,6-trimethylpyridine: Another heterocyclic compound with multiple methyl groups.
1-benzyl-2-methylimidazole: Shares the benzyl and imidazole components but differs in the substitution pattern.
Uniqueness: 3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of a purine and imidazole ring system, along with the presence of multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-benzyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-12(2)23-14-15(19-17(23)20(11)3)21(4)18(25)22(16(14)24)10-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHZJWWNQJEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2896184.png)

![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896189.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)
